2-Benzhydryl-1-methylquinazolin-4(1H)-one
Overview
Description
2-Benzhydryl-1-methylquinazolin-4(1H)-one, also known as BMQ, is a heterocyclic compound that has been the subject of much scientific research in recent years. This compound has been found to have a variety of potential applications, including as a drug candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 2-Benzhydryl-1-methylquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. For example, 2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 2-Benzhydryl-1-methylquinazolin-4(1H)-one has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to have a variety of biochemical and physiological effects. For example, studies have shown that 2-Benzhydryl-1-methylquinazolin-4(1H)-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Benzhydryl-1-methylquinazolin-4(1H)-one has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis. In addition, 2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Benzhydryl-1-methylquinazolin-4(1H)-one in lab experiments is that it has been found to have a relatively low toxicity profile, which makes it a potentially safer alternative to other compounds that have been used in drug development. However, one limitation of using 2-Benzhydryl-1-methylquinazolin-4(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other drugs.
Future Directions
There are many potential future directions for research on 2-Benzhydryl-1-methylquinazolin-4(1H)-one. For example, further studies could be conducted to better understand its mechanism of action and to identify potential drug targets. In addition, studies could be conducted to explore the potential use of 2-Benzhydryl-1-methylquinazolin-4(1H)-one in combination with other drugs, or to identify potential biomarkers that could be used to predict patient response to 2-Benzhydryl-1-methylquinazolin-4(1H)-one-based therapies. Finally, further studies could be conducted to explore the potential use of 2-Benzhydryl-1-methylquinazolin-4(1H)-one in the treatment of other diseases beyond cancer and inflammation.
Scientific Research Applications
2-Benzhydryl-1-methylquinazolin-4(1H)-one has been the subject of much scientific research due to its potential applications as a drug candidate for the treatment of various diseases. For example, 2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells and induce apoptosis. 2-Benzhydryl-1-methylquinazolin-4(1H)-one has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-benzhydryl-1-methylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)22(25)23-21(24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXHXSEZDAKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzhydryl-1-methylquinazolin-4(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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